molecular formula C16H12BrNO2S B8205080 benzyl N-(4-bromo-1-benzothiophen-2-yl)carbamate

benzyl N-(4-bromo-1-benzothiophen-2-yl)carbamate

Cat. No.: B8205080
M. Wt: 362.2 g/mol
InChI Key: MKMHUVGNTHRBHZ-UHFFFAOYSA-N
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Description

Benzyl N-(4-bromo-1-benzothiophen-2-yl)carbamate is an organic compound with the molecular formula C16H12BrNO2S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a bromine atom at the 4-position of the benzothiophene ring and a carbamate group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(4-bromo-1-benzothiophen-2-yl)carbamate typically involves the following steps:

    Carbamate Formation: The brominated benzothiophene is then reacted with benzyl isocyanate in the presence of a base such as triethylamine to form the desired carbamate compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-bromo-1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydride).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Formation of substituted benzothiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Benzyl N-(4-bromo-1-benzothiophen-2-yl)carbamate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-(4-bromo-1-benzothiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and carbamate group can participate in various biochemical interactions, influencing the compound’s biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(4-chloro-1-benzothiophen-2-yl)carbamate: Similar structure with a chlorine atom instead of bromine.

    Benzyl N-(4-fluoro-1-benzothiophen-2-yl)carbamate: Similar structure with a fluorine atom instead of bromine.

    Benzyl N-(4-iodo-1-benzothiophen-2-yl)carbamate: Similar structure with an iodine atom instead of bromine.

Uniqueness

Benzyl N-(4-bromo-1-benzothiophen-2-yl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that may not be possible with other halogens, making this compound distinct in its chemical and biological properties.

Properties

IUPAC Name

benzyl N-(4-bromo-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c17-13-7-4-8-14-12(13)9-15(21-14)18-16(19)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMHUVGNTHRBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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